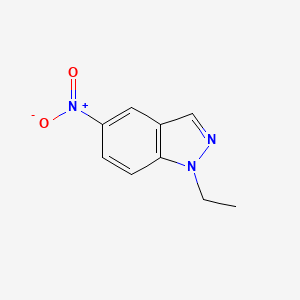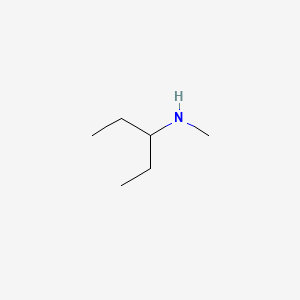
1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene
Übersicht
Beschreibung
Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . They are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis and applications of TFMP and its derivatives have been extensively studied . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of TFMP derivatives is thought to contribute to their unique physicochemical properties . The combination of the fluorine atom and the pyridine moiety in these compounds is believed to be responsible for their biological activities .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied, depending on the specific derivative and the conditions under which the reactions take place .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives vary depending on the specific derivative . These properties are influenced by the presence of the trifluoromethyl group and the pyridine moiety .Wirkmechanismus
The mechanism of action of 1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene is not fully understood. However, it is believed that this compound interacts with specific biomolecules such as proteins and nucleic acids, leading to changes in their conformation and activity. This compound is also known to disrupt the integrity of cell membranes, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and lipid peroxidation. This compound has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase. Additionally, this compound has been shown to induce apoptosis in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene has several advantages for lab experiments. This compound is highly stable and can be easily synthesized in large quantities. Additionally, this compound is a fluorescent probe, making it easy to detect in biochemical assays. However, this compound has several limitations. This compound is highly toxic and can pose a risk to researchers working with it. Additionally, this compound is not water-soluble, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. This compound has been shown to have anticancer properties, and further research could lead to the development of new cancer therapies. Additionally, this compound could be used as a tool for the study of protein-protein interactions and signal transduction pathways. Finally, this compound could be used in the development of new fluorescent probes for the detection of specific biomolecules.
Conclusion
In conclusion, this compound is a synthetic compound that is widely used in scientific research. This compound has unique chemical properties that make it useful in a variety of applications. This compound is commonly used as a fluorescent probe, ligand, and toxicology tool. While this compound has several advantages for lab experiments, it also has limitations and poses a risk to researchers working with it. However, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and tools for scientific research.
Wissenschaftliche Forschungsanwendungen
1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene is widely used in scientific research due to its unique chemical properties. This compound is commonly used as a fluorescent probe in biochemical assays to detect the presence of specific biomolecules such as proteins, nucleic acids, and lipids. This compound is also used as a ligand in receptor binding assays to study the interaction between ligands and receptors. Additionally, this compound is used in the field of toxicology to study the toxicity of various chemicals and drugs.
Safety and Hazards
While specific safety and hazard information for “1,6-Dichloro-7-methyl-3-(trifluoromethyl)naphthalene” was not found, it’s important to note that chemical compounds should always be handled with appropriate safety precautions. For example, some compounds may cause burns of eyes, skin, and mucous membranes .
Eigenschaften
IUPAC Name |
1,6-dichloro-7-methyl-3-(trifluoromethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3/c1-6-2-9-7(4-10(6)13)3-8(5-11(9)14)12(15,16)17/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJDVCQMPBCWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2C=C1Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



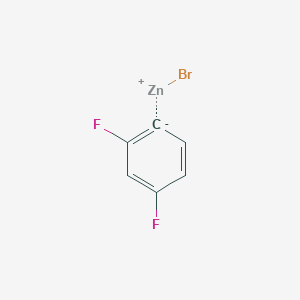
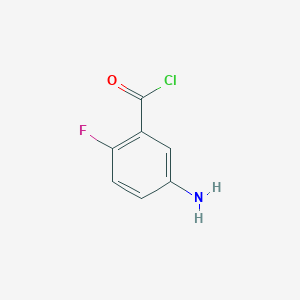


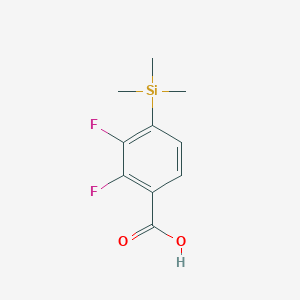
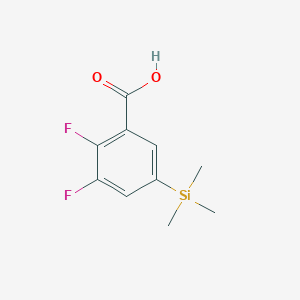


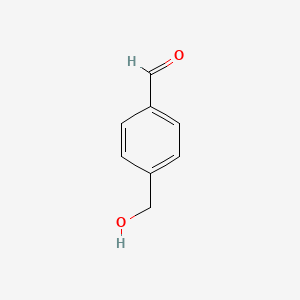
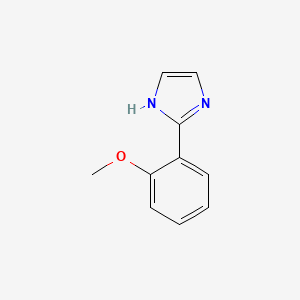

![1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B3042170.png)
